molecular formula C21H27FN3O9P B13447035 Sofosbuvir O-Desisopropyl O-Ethyl Ester

Sofosbuvir O-Desisopropyl O-Ethyl Ester

Cat. No.: B13447035
M. Wt: 515.4 g/mol
InChI Key: HRGZELWFPQCNNG-AYMKCPDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of Sofosbuvir, a well-known antiviral medication used in the treatment of hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard for analytical methods and quality control.

    Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Investigated for its antiviral properties and potential therapeutic applications.

    Industry: Used in the development and testing of new pharmaceutical formulations

Comparison with Similar Compounds

Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical methods. Its ability to inhibit the HCV NS5B RNA-dependent RNA polymerase makes it a valuable tool in antiviral research .

Properties

Molecular Formula

C21H27FN3O9P

Molecular Weight

515.4 g/mol

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17?,19+,21?,35?/m0/s1

InChI Key

HRGZELWFPQCNNG-AYMKCPDTSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1C(C([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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